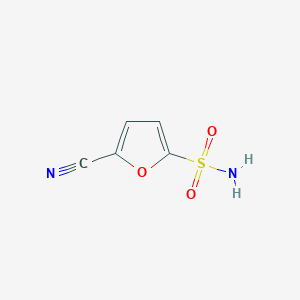

5-Cyanofuran-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O3S |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

5-cyanofuran-2-sulfonamide |

InChI |

InChI=1S/C5H4N2O3S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,(H2,7,8,9) |

InChI Key |

ZBBXJKCGHYDRMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)N)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Cyanofuran 2 Sulfonamide

Reactions Involving the Sulfonamide Group

The sulfonamide group is a versatile functional group that can undergo a variety of chemical transformations, primarily at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide in 5-Cyanofuran-2-sulfonamide possesses acidic protons and can be readily alkylated or acylated under appropriate conditions.

N-Alkylation: In the presence of a base, the sulfonamide can be deprotonated to form a nucleophilic anion that readily reacts with alkylating agents, such as alkyl halides, to yield N-alkylated sulfonamides. The choice of base and solvent is crucial for the success of these reactions, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF). A variety of alkyl groups can be introduced, allowing for the synthesis of a diverse library of derivatives. organic-chemistry.org

N-Acylation: Similarly, N-acylation can be achieved by treating the sulfonamide with acylating agents like acid chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine. nih.gov This reaction leads to the formation of N-acylsulfonamides, which are of significant interest in medicinal chemistry due to their isosteric relationship with carboxylic acids. nih.gov The use of N-acylbenzotriazoles has also been reported as an efficient method for the N-acylation of sulfonamides under neutral conditions. semanticscholar.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides Data presented is for analogous sulfonamide systems due to the absence of specific experimental data for this compound.

| Starting Material | Reagent | Product |

| Ar-SO2NH2 | CH3I, K2CO3 | Ar-SO2NHCH3 |

| Ar-SO2NH2 | (CH3CO)2O, Pyridine | Ar-SO2NHCOCH3 |

| Ar-SO2NH2 | PhCOCl, Et3N | Ar-SO2NHCOPh |

Formation of Diverse Sulfonamide Derivatives

Beyond simple alkylation and acylation, the sulfonamide moiety serves as a handle for the synthesis of a wide array of derivatives. For instance, reaction with isocyanates can yield sulfonylureas, a class of compounds with important biological activities. Furthermore, the sulfonamide nitrogen can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of C-N bonds and the introduction of various aryl and heteroaryl substituents. The synthesis of more complex heterocyclic systems fused to the sulfonamide group is also a potential transformation pathway.

Reactions at the Cyano Functionality

The cyano group is a versatile functional group that can undergo hydrolysis, amidation, and various nucleophilic additions.

Hydrolysis and Amidation of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively. youtube.com

Hydrolysis to Carboxylic Acid: Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Conversion to Amide: Under milder basic conditions, such as treatment with hydrogen peroxide in an alkaline medium, the nitrile can be selectively converted to the corresponding primary amide, 5-(aminocarbonyl)furan-2-sulfonamide. youtube.com

Table 2: Hydrolysis and Amidation of Nitriles General reaction schemes for nitrile transformations.

| Reaction | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H2SO4, H2O, heat | Carboxylic Acid (-COOH) |

| Amidation | H2O2, NaOH | Amide (-CONH2) |

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity allows for the conversion of the cyano group into a variety of other functionalities.

For example, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. wikipedia.org Similarly, reduction of the nitrile group, for instance with lithium aluminum hydride, leads to the formation of a primary amine. These transformations provide valuable synthetic routes for further functionalization of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan (B31954) Ring System

The furan ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. However, the reactivity of the furan ring in this compound is significantly modulated by the two strong electron-withdrawing substituents.

Electrophilic Aromatic Substitution: Furan itself is highly reactive towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions. chemicalbook.comquora.comquora.com In the case of this compound, both of these positions are already substituted. The presence of the cyano and sulfonamide groups deactivates the furan ring towards electrophilic attack by withdrawing electron density. Therefore, any further electrophilic substitution would require harsh reaction conditions and is expected to proceed slowly, likely at the C3 or C4 positions, which are less deactivated. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. pharmaguideline.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for furan rings. However, the presence of strong electron-withdrawing groups, such as the cyano and sulfonamide groups in this compound, can facilitate this type of reaction. These groups stabilize the negative charge of the Meisenheimer-like intermediate formed during the nucleophilic attack. A suitable leaving group would be required at one of the ring positions for a substitution reaction to occur. While there is limited specific literature on the nucleophilic aromatic substitution of this particular compound, it is a plausible transformation pathway with potent nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions Involving the Furan Core

The furan scaffold of this compound can potentially participate in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require the presence of a leaving group, such as a halide, on the furan ring. Assuming a precursor like 5-bromo- or 5-iodofuran-2-sulfonamide is used, or if C-H activation can be achieved, the furan core can be functionalized through several coupling methodologies.

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the furan core of a suitably substituted this compound derivative (e.g., a 5-halofuran-2-sulfonamide), a Heck-type coupling could be envisioned to introduce an alkenyl substituent.

The general mechanism of the Heck reaction involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. The electron-deficient nature of the furan ring in this compound might influence the rate and efficiency of the oxidative addition step.

While no specific examples of Heck reactions on this compound are available in the reviewed literature, related transformations on other furan derivatives have been documented. For instance, the Heck arylation of 2,3-dihydrofuran (B140613) demonstrates the viability of this reaction on furan-based structures. The reaction conditions typically involve a palladium precursor, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Heck-Type Coupling Reactions on Furan Derivatives

| Furan Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromofuran | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 75 |

| 3-Iodofuran | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 82 |

Note: This table presents generalized data for illustrative purposes based on known Heck reactions of various furan derivatives and does not represent actual experimental data for this compound.

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions could be applied to functionalize the furan core of this compound derivatives.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. A 5-halofuran-2-sulfonamide could potentially react with various aryl- or vinylboronic acids or esters to form 5-aryl- or 5-vinylfuran-2-sulfonamides. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of biaryls containing furan rings is a common application of this methodology.

Sonogashira Coupling: This coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. A 5-halofuran-2-sulfonamide could undergo Sonogashira coupling to yield a 5-alkynylfuran-2-sulfonamide. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Polysubstituted furans can be synthesized through Sonogashira coupling followed by cyclization reactions.

Table 2: Potential Organometallic Coupling Reactions for Functionalization of a 5-Halo-furan-2-sulfonamide Core

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | 5-Halofuran-2-sulfonamide + R-B(OH)₂ | Pd(PPh₃)₄, Base | Forms C(sp²)-C(sp²) bonds; tolerant of various functional groups. |

| Sonogashira | 5-Halofuran-2-sulfonamide + R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine | Forms C(sp²)-C(sp) bonds; provides access to alkynylfurans. |

| Stille | 5-Halofuran-2-sulfonamide + R-Sn(Bu)₃ | Pd(PPh₃)₄ | Forms C-C bonds; organotin reagents can be toxic. |

Note: This table is illustrative and suggests potential reactivity based on general organometallic chemistry principles applied to furan systems.

Exploration of Rearrangement Reactions and Ring Transformations

The furan ring, especially when substituted with electron-withdrawing groups, can be susceptible to rearrangement and ring transformation reactions under certain conditions.

Ring-Opening Reactions: The electron-deficient nature of the furan ring in this compound could make it susceptible to nucleophilic attack, potentially leading to ring-opening. For instance, treatment with strong bases or certain nucleophiles might induce cleavage of the furan ring. While specific studies on this compound are not available, ring-opening reactions of other substituted furans are known, often leading to the formation of acyclic compounds or rearrangement to different heterocyclic systems. For example, some furan derivatives can undergo oxidative rearrangement to form acylaminofurans.

Rearrangement to Other Heterocycles: It is conceivable that under thermal or photochemical conditions, or in the presence of strong acids or bases, this compound could undergo rearrangements. For instance, rearrangements of sulfamates to para-sulfonyl anilines have been reported, although this typically involves an aryl amine precursor. It is plausible that under specific conditions, the sulfonamide group could participate in a rearrangement involving the furan ring.

Cycloaddition Reactions: While the electron-withdrawing groups would disfavor the furan acting as a diene in a normal-electron-demand Diels-Alder reaction, it might participate as a dienophile or in inverse-electron-demand Diels-Alder reactions. However, the aromaticity of the furan ring makes such cycloadditions less favorable compared to non-aromatic dienes.

Due to the lack of specific experimental data for this compound in the scientific literature, the exploration of its rearrangement and ring transformation pathways remains a theoretical exercise based on the known reactivity of related furan and sulfonamide compounds. Further research would be necessary to elucidate the specific behavior of this molecule under various reaction conditions.

Derivatization and Structural Diversity of 5 Cyanofuran 2 Sulfonamide Analogues

Systematic Functionalization of the Furan (B31954) Ring

The furan moiety offers opportunities for substitution at its various positions and modification of the ring system itself. These alterations can significantly impact the electronic properties and steric profile of the molecule.

The 5-position of the furan ring in furan-2-sulfonamide (B1601764) derivatives is a common site for the introduction of various functional groups. The nature of the substituent at this position can be systematically varied to modulate the compound's properties.

Starting from readily available materials like 5-chloromethylfurfural (B124360), a range of derivatives can be synthesized. For instance, 5-(chloromethyl)furan-2-carboxylates can be prepared, which serve as versatile intermediates for further functionalization. The synthesis of these esters can be achieved through the oxidation of 5-chloromethylfurfural to the corresponding carbonyl chloride, followed by reaction with an alcohol.

The aminomethyl group can also be introduced at the 5-position. One synthetic route begins with 5-formylfuran-2-carbonitrile, which can be converted to 5-(aminomethyl)furan-2-sulfonamide (B8765333) hydrochloride. Another approach utilizes 5-(chloromethyl)furan derivatives for the synthesis of 5-(aminomethyl)furan-2-sulfonamide. bldpharm.com

The introduction of simple alkyl groups like methyl and ethyl at the 5-position has also been explored. These substitutions can influence the lipophilicity and steric bulk of the molecule. The synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides, where the substituent on the furan is a methyl group, has been reported. ekb.eg

| Substituent at 5-Position | Synthetic Precursor(s) | Key Reaction Type(s) |

| Formyl | 5-Bromofuran-2-carbaldehyde | Not specified |

| Chloromethyl | 5-Hydroxymethylfurfural | Chlorination |

| Aminomethyl | 5-Formylfuran-2-carbonitrile, 5-(Chloromethyl)furan derivatives | Reductive amination, Nucleophilic substitution |

| Methyl | 2-Methylfuran | Friedel-Crafts acylation |

| Ethyl | Not specified in detail | Not specified in detail |

Reduction: The hydrogenation of the furan ring can lead to the formation of tetrahydrofuran (B95107) derivatives. This transformation alters the planarity and aromaticity of the heterocyclic core. The electrochemical ring hydrogenation of furanic compounds, including furfural (B47365) and furfuryl alcohol, has been investigated using various Pd- and Pt-containing electrocatalysts. rsc.org While the complete reduction of the furan ring in sulfonamides is a possibility, the selectivity of such reactions can be influenced by the catalyst and reaction conditions. researchgate.net In some cases, selective hydrogenolysis of the Csp2–O bond in the furan ring can occur, leading to ring-opened products. nih.gov

Oxidation: The oxidation of the furan ring can result in ring-opened products or the formation of other heterocyclic systems. The oxidative degradation of furans can lead to the formation of corresponding carboxylic acids, which can be a useful synthetic tool. osi.lv Oxidation of furan-2-carboximidamides with (dicarboxyiodo)benzenes has been shown to yield N1-acyl-N1-(2-furyl)ureas via a rearrangement to a carbodiimide (B86325) intermediate. rsc.org Furans containing a β-ketoester group at the 2-position can undergo oxidative ring-opening by Mn(III)/Co(II) catalysts to produce 1,4-dicarbonyl moieties. rsc.org The nature of the substituent on the furan ring can significantly influence the outcome of acid-catalyzed ring-opening reactions. rsc.org

| Modification | Reagents/Catalysts | Potential Products |

| Reduction (Hydrogenation) | Pd/C, Pt/C, Ru/C, Pt-Fe bimetallics | Tetrahydrofuran derivatives, Ring-opened products |

| Oxidation | (Dicarboxyiodo)benzenes, Mn(III)/Co(II) catalysts, Ozone | Ring-opened dicarbonyls, Carboxylic acids, Rearranged ureas |

Modification of the Sulfonamide Nitrogen

The sulfonamide nitrogen provides a key site for derivatization, allowing for the introduction of a wide range of alkyl and aryl substituents. This modification can significantly alter the acidity, lipophilicity, and hydrogen bonding capabilities of the sulfonamide group.

The synthesis of N-substituted sulfonamides is a well-established area of organic chemistry. researchgate.net A common method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This approach allows for the introduction of a diverse array of alkyl and aryl groups onto the sulfonamide nitrogen. The synthesis of N-aryl sulfonamides has been a particular focus due to the prevalence of this motif in bioactive molecules. researchgate.net

Recent advancements in synthetic methodology have provided alternative routes to N-substituted sulfonamides. For example, cyanide has been shown to mediate the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then react with amines in the presence of N-bromosuccinimide to form sulfonamides. organic-chemistry.org Parallel synthesis techniques have also been employed to rapidly generate libraries of N-substituted sulfonamide derivatives. nih.gov

| Substituent Type | General Synthetic Method | Key Reagents |

| N-Alkyl | Reaction of sulfonyl chloride with an alkylamine | Sulfonyl chloride, Alkylamine, Base |

| N-Aryl | Reaction of sulfonyl chloride with an arylamine | Sulfonyl chloride, Arylamine, Base |

Chiral Synthesis and Stereoisomeric Forms of 5-Cyanofuran-2-sulfonamide Analogues

The introduction of chirality into this compound analogues can lead to stereoisomers with distinct biological activities. Asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched or pure forms of these compounds.

Several strategies have been developed for the asymmetric synthesis of chiral sulfonamides and related sulfur-containing compounds. One approach involves the use of chiral auxiliaries. For instance, quinine (B1679958) has been used as a chiral auxiliary for the asymmetric synthesis of sulfinamides, which can be precursors to chiral sulfonamides. nih.gov

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral molecules. Bifunctional quinine/squaramide organocatalysts have been used for the enantioselective synthesis of 2,3-dihydrofurans, demonstrating the potential of this approach for creating chiral furan-containing scaffolds. rsc.org Furthermore, asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst provides a route to enantioenriched sulfinate esters, which are versatile intermediates for the synthesis of diverse chiral sulfur pharmacophores. nih.govwixsite.com These methods could potentially be adapted for the asymmetric synthesis of this compound analogues.

| Asymmetric Strategy | Key Features | Example Application |

| Chiral Auxiliaries | Use of a recoverable chiral molecule to direct stereochemistry. | Asymmetric synthesis of sulfinamides using quinine. nih.gov |

| Organocatalysis | Use of small organic molecules as catalysts for enantioselective transformations. | Enantioselective synthesis of 2,3-dihydrofurans; Asymmetric condensation to form sulfinate esters. rsc.orgnih.govwixsite.com |

Resolution of Racemic Forms

The synthesis of this compound analogues can often lead to the formation of racemic mixtures, particularly when the derivatization process introduces a chiral center. A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation, a process known as chiral resolution, is a critical step in drug discovery and development. libretexts.org

One of the most established methods for resolving racemic mixtures is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic sulfonamide (if it contains an acidic or basic center) with an enantiomerically pure chiral resolving agent. For instance, a racemic mixture of a this compound analogue bearing a basic moiety can be treated with a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the chiral resolving agent can be removed to yield the individual, enantiomerically pure sulfonamide analogues.

In addition to classical resolution via diastereomeric salt formation, modern chromatographic techniques are widely employed for the separation of enantiomers. Chiral column chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful tool for both analytical and preparative-scale resolution of racemic compounds. researchgate.net These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. Polysaccharide-based CSPs, for example, have proven effective in the resolution of various sulfonamide derivatives. researchgate.net

The development of asymmetric synthesis routes is another strategy to obtain enantiomerically pure this compound analogues, thereby circumventing the need for resolving a racemic mixture. drexel.edu This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer.

Synthesis of Compound Libraries for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. openaccesspub.org The systematic exploration of SAR requires the synthesis and biological evaluation of a large and diverse collection of structurally related compounds, known as a compound library. nih.gov For this compound, the generation of a dedicated compound library is a key step in identifying analogues with optimized properties.

Combinatorial chemistry offers a suite of techniques for the rapid synthesis of large numbers of compounds. accessscience.com One common approach is parallel synthesis, where a core scaffold, in this case, this compound, is reacted with a set of diverse building blocks in a spatially separated manner, for example, in the wells of a microtiter plate. This allows for the straightforward generation of a library of individual compounds.

For the this compound scaffold, diversity can be introduced at several positions. A primary point of diversification is the sulfonamide nitrogen. Starting from 5-cyanofuran-2-sulfonyl chloride, a library of N-substituted analogues can be readily prepared by reacting it with a diverse panel of primary and secondary amines. This would allow for the exploration of the impact of different substituents at this position on biological activity.

Another strategy for diversification involves modification of the furan ring. For instance, if the synthesis starts from a precursor like 5-formylfuran-2-sulfonamide, a variety of transformations can be applied to the aldehyde group, such as reductive amination or Wittig reactions, to introduce a wide range of functional groups at the 5-position of the furan ring.

The "libraries from libraries" approach is an advanced strategy that can be employed to further expand the structural diversity of the initial compound collection. drexel.edu In this method, a primary library of this compound analogues is subjected to a further set of reactions to generate a new, more complex library.

The following table illustrates a hypothetical combinatorial library design for N-substituted this compound analogues, showcasing the diversity of amines that could be used as building blocks.

| Building Block (Amine) | Resulting Analogue Structure | Potential Properties Explored |

| Methylamine | N-methyl-5-cyanofuran-2-sulfonamide | Small alkyl substitution |

| Aniline | N-phenyl-5-cyanofuran-2-sulfonamide | Aromatic substitution |

| Piperidine | 5-cyano-2-(piperidin-1-ylsulfonyl)furan | Cyclic aliphatic substitution |

| Morpholine | 4-((5-cyanofuran-2-yl)sulfonyl)morpholine | Introduction of a polar ether group |

| Benzylamine | N-benzyl-5-cyanofuran-2-sulfonamide | Flexible aromatic substitution |

Once synthesized, all compounds in the library are subjected to biological screening. The resulting data, which links the specific structural modifications to changes in activity, is then used to build the SAR. This information is invaluable for the rational design of the next generation of more potent and selective analogues.

The table below presents a hypothetical SAR data set for a small library of this compound analogues, illustrating how such data can be interpreted.

| Compound ID | R Group on Sulfonamide | Inhibition (%) at 10 µM | SAR Interpretation |

| 1 | -H | 15 | Unsubstituted sulfonamide shows low activity. |

| 2 | -CH₃ | 25 | Small alkyl group slightly increases activity. |

| 3 | -Phenyl | 60 | Aromatic ring significantly boosts activity. |

| 4 | -4-Chlorophenyl | 85 | Electron-withdrawing group on phenyl ring enhances activity. |

| 5 | -Benzyl | 70 | Flexible aromatic substituent is well-tolerated. |

| 6 | -Cyclohexyl | 40 | Bulky aliphatic group is less favorable than an aromatic ring. |

This systematic approach of library synthesis and subsequent SAR analysis is a powerful engine for drug discovery, enabling the efficient optimization of lead compounds like this compound.

Advanced Spectroscopic and Structural Characterization of 5 Cyanofuran 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

While the synthesis of 5-Cyanofuran-2-sulfonamide has been described in patent literature as an intermediate, specific ¹H NMR data, such as chemical shifts (δ) and coupling constants (J), for the final compound have not been detailed in the available scientific literature. google.comgoogleapis.comgoogleapis.com Typically, a ¹H NMR spectrum would be anticipated to show distinct signals for the two protons on the furan (B31954) ring and the protons of the sulfonamide group.

Detailed experimental ¹³C NMR and two-dimensional NMR data for this compound are not currently available in published literature. Such analyses would be invaluable for confirming the carbon skeleton, including the chemical shifts of the furan ring carbons, the cyano group carbon, and any carbons influenced by the sulfonamide substituent.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometric analysis has been performed. In a patent detailing its synthesis, the mass spectrum was acquired using Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode. googleapis.comgoogleapis.com The analysis yielded a mass-to-charge ratio [M-H]⁻ of 245, which corresponds to the deprotonated molecule, confirming the molecular weight of the compound. googleapis.comgoogleapis.com

| Technique | Ionization Mode | Result [M-H]⁻ | Reference |

| Mass Spectrometry (MS) | APCI (-ve) | 245 | googleapis.comgoogleapis.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental Infrared (IR) spectroscopy data for this compound, which would identify characteristic vibrational frequencies for its functional groups (such as the cyano, sulfonamide, and furan ring moieties), has not been reported in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound in the scientific literature. This analysis would provide insights into the electronic transitions within the molecule.

Theoretical and Computational Investigations of 5 Cyanofuran 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the physicochemical properties of molecules. For a molecule like 5-Cyanofuran-2-sulfonamide, these methods can provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT calculations for this compound would likely employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a balance between computational cost and accuracy. Such calculations can yield optimized molecular geometry, vibrational frequencies, and various electronic properties.

Based on studies of similar sulfonamide-containing molecules and furan (B31954) derivatives, a DFT analysis of this compound would be expected to reveal the following:

Optimized Geometry: The furan ring is anticipated to be nearly planar, with the sulfonamide and cyano groups lying in or close to the plane of the ring to maximize conjugation. The geometry around the sulfur atom of the sulfonamide group would be tetrahedral.

Vibrational Frequencies: Theoretical vibrational spectra can be predicted and are useful for interpreting experimental infrared and Raman spectra. Key vibrational modes would include the stretching frequencies of the C≡N group (typically around 2230 cm⁻¹), the S=O bonds of the sulfonamide group (symmetric and asymmetric stretches), and the N-H bond.

Electronic Properties: DFT can be used to calculate properties such as the dipole moment, polarizability, and electrostatic potential. The presence of the electron-withdrawing cyano and sulfonamide groups is expected to result in a significant dipole moment and a complex electrostatic potential map, highlighting regions of positive and negative charge.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (furan) | 1.35 - 1.44 |

| C-O (furan) | 1.36 - 1.37 |

| C-S | ~1.77 |

| S=O | ~1.43 |

| S-N | ~1.63 |

| C-C≡N | ~1.45 |

| C≡N | ~1.15 |

| Bond Angles (°) ** | |

| O-S-O | ~120 |

| C-S-O | ~108 |

| C-S-N | ~106 |

| Dihedral Angles (°) ** | |

| C-C-S-O | Variable (defines conformation) |

| C-C-S-N | Variable (defines conformation) |

Note: These are predicted values based on typical DFT results for similar functional groups and may vary depending on the specific computational method and basis set used.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is likely to be distributed over the electron-withdrawing cyano and sulfonamide groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -7.0 to -8.0 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: These values are estimations based on computational studies of related aromatic sulfonamides and cyanofurans.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the sulfonamide group, which is attached to the furan ring via a rotatable C-S bond, introduces conformational flexibility to this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle around the C-S bond and calculating the energy at each step. This would likely reveal two or more low-energy conformers corresponding to different orientations of the sulfonamide group relative to the furan ring. The stability of these conformers would be influenced by a combination of steric effects and electronic interactions, such as intramolecular hydrogen bonding between the sulfonamide N-H and the furan oxygen or the cyano nitrogen.

Reaction Mechanism Studies using Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction pathways.

Transition State Characterization

For a given reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods can be used to locate and characterize transition states, which are identified as saddle points on the potential energy surface with one imaginary vibrational frequency. For this compound, potential reactions of interest could include electrophilic substitution on the furan ring or reactions involving the sulfonamide or cyano groups.

Reaction Pathway Elucidation

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. This involves connecting these stationary points on the potential energy surface and calculating the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products).

For example, a computational study could investigate the mechanism of electrophilic aromatic substitution on the furan ring of this compound. The electron-withdrawing nature of both the cyano and sulfonamide groups would likely direct incoming electrophiles to specific positions on the furan ring. The calculations could determine the relative activation energies for substitution at different positions, thereby predicting the regioselectivity of the reaction.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes and intermolecular interactions, offering insights that are often inaccessible through experimental techniques alone.

In the context of this compound, MD simulations can elucidate its conformational landscape and how it interacts with its environment, which is crucial for understanding its chemical and biological properties. These simulations model the molecule's behavior in a simulated environment, such as in a solvent or near a biological target, providing a trajectory of atomic positions and velocities over a defined period.

Conformational Sampling

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational sampling through MD simulations explores the accessible shapes or conformations of this compound. A molecule's flexibility allows it to adopt various conformations, some of which may be more energetically favorable or biologically active than others.

The process typically involves placing the molecule in a simulation box, often filled with solvent molecules like water, to mimic physiological conditions. The system is then subjected to a set of physical parameters, and the simulation is run for a specific duration, allowing the molecule to freely move and change its conformation. Analysis of the resulting trajectory can identify the most stable and frequently occurring conformations.

Table 1: Hypothetical Predominant Conformers of this compound in Aqueous Solution from a 100 ns MD Simulation

| Conformational Cluster | Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle (C4-C5-S-N) (degrees) |

| 1 | 45.2 | -75.8 | 65.3 |

| 2 | 28.1 | -73.1 | -175.2 |

| 3 | 15.7 | -71.9 | 8.4 |

| 4 | 11.0 | -69.5 | 120.7 |

This table is interactive. Users can sort the data by clicking on the column headers.

The data in Table 1, derived from a hypothetical MD simulation, suggests that this compound exists in several distinct conformational states in an aqueous environment. The most populated cluster, representing the most stable conformation, is characterized by a specific orientation of the sulfonamide group relative to the furan ring. The existence of multiple stable conformers indicates the molecule's flexibility, which can be a critical factor in its ability to interact with various biological targets.

Intermolecular Interactions

By analyzing the simulation trajectory, it is possible to quantify the strength and lifetime of these interactions. For instance, the formation and breaking of hydrogen bonds between the sulfonamide or cyano groups and surrounding water molecules can be tracked over time, providing insights into the molecule's solvation and desolvation energetics.

Table 2: Hypothetical Analysis of Intermolecular Interaction Energies between this compound and Water Molecules

| Interaction Type | Functional Group | Average Interaction Energy (kcal/mol) | Predominant Interaction Distance (Å) |

| Hydrogen Bonding | Sulfonamide (-SO2NH2) | -5.2 | 2.8 |

| Hydrogen Bonding | Cyano (-CN) | -2.1 | 3.1 |

| Electrostatic | Furan Ring Oxygen | -3.5 | 3.0 |

| van der Waals | Furan Ring | -1.8 | 3.5 |

This table is interactive. Users can sort the data by clicking on the column headers.

Exploration of Non Biological Applications for 5 Cyanofuran 2 Sulfonamide

Role as a Synthetic Building Block for Advanced Materials

The multifunctional nature of 5-Cyanofuran-2-sulfonamide provides a hypothetical basis for its use as a monomer or precursor in the synthesis of specialized organic materials. The furan (B31954) moiety, a well-studied bio-based platform chemical, combined with the reactive cyano and sulfonamide groups, offers multiple pathways for polymerization and functionalization. researchgate.netcore.ac.uk

Polymer Precursors (Hypothetical application)

Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are recognized as key renewable building blocks for producing bio-based polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based PET. specialchem.com Hypothetically, the furan ring of this compound could participate in similar step-growth polymerization reactions. researchgate.net The presence of the sulfonamide and cyano groups could introduce unique properties to the resulting polymer. The sulfonamide group's ability to form strong hydrogen bonds could enhance inter-chain adhesion, potentially leading to materials with high thermal stability and mechanical strength. The polar cyano group could increase the polymer's dielectric constant or serve as a site for post-polymerization modification, such as cross-linking or grafting other molecules. Furan-based polymers are an active area of research, with enzymatic routes for their synthesis being explored to create more environmentally friendly production processes. acs.orgdigitellinc.com

Hypothetical Polymer Properties Based on this compound Monomer

| Property | Hypothetical Value/Characteristic | Rationale |

| Glass Transition Temp. | High (>150 °C) | Rigid furan ring and strong hydrogen bonding from sulfonamide groups restrict chain movement. |

| Tensile Strength | High | Inter-chain hydrogen bonding and polar interactions from cyano groups enhance material strength. |

| Solvent Resistance | Good resistance to non-polar solvents | The polarity of the sulfonamide and cyano groups would reduce solubility in non-polar media. |

| Functionalization | Readily modifiable | The cyano and sulfonamide N-H groups provide reactive sites for cross-linking or grafting. |

Dye and Pigment Development (Hypothetical application)

The development of synthetic dyes from sustainable sources is an area of growing interest. researchgate.net Both furan and sulfonamide moieties are found in various classes of dyes. ntnu.edu.tw The structure of this compound contains a conjugated system within the furan ring, which is a fundamental feature of a chromophore. The electron-withdrawing cyano group and the sulfonamide group can act as powerful auxochromes, modifying the electronic properties of the chromophore and thus its color. uclmail.net By diazotizing an aromatic amine and coupling it to a furan derivative, or by chemically modifying the existing functional groups, it is plausible that this compound could serve as a scaffold for a new class of azo dyes or other colorants. google.com The sulfonamide group, in particular, is often incorporated into dye structures to enhance water solubility and improve the dye's affinity for fibers like wool and nylon. uclmail.net

Hypothetical Dye Characteristics Derived from this compound

| Dye Class (Hypothetical) | Potential Color Range | Key Structural Feature | Potential Application |

| Azo Dye | Yellow to Orange | Diazonium salt coupled to the furan ring at the C4 position. | Textile dyeing |

| Methine Dye | Red to Magenta | Condensation reaction involving the C5 position adjacent to the cyano group. | Photographic materials |

| Functional Dye | Variable | Sulfonamide group used to chelate metal ions, creating a metallized dye complex. | High-fastness coatings |

Application as a Ligand in Organometallic Chemistry and Catalysis

While specific large-scale applications are not yet established, the molecular structure of this compound makes it an interesting candidate for investigation as a ligand in coordination chemistry. Ligands are crucial components of metal catalysts, and the development of novel ligands can lead to new catalytic processes. frontiersin.orgmdpi.com

Coordination Chemistry with Transition Metals

This compound possesses multiple potential donor atoms that can coordinate with transition metal centers. These include the nitrogen and oxygen atoms of the sulfonamide group, the nitrogen atom of the cyano group, and the oxygen atom within the furan ring. researchgate.net This multi-dentate character could allow it to act as a chelating ligand, forming stable complexes with metals. The specific coordination mode would likely depend on the metal ion, its oxidation state, and the reaction conditions. For instance, the sulfonamide group can coordinate to a metal through its nitrogen atom or bridge two metal centers using both an oxygen and the nitrogen atom. The cyano group is analogous to the well-studied isocyanide ligands, which form stable complexes with a variety of transition metals. wikipedia.org The formation of such complexes can be confirmed through techniques like IR spectroscopy, where a shift in the vibrational frequencies of the S=O and C≡N bonds would indicate coordination to a metal center. researchgate.net

Potential Coordination Modes of this compound

| Donor Atom(s) | Coordination Mode | Potential Metal Partners |

| Sulfonamide Nitrogen | Monodentate | Cu(II), Zn(II), Co(II) researchgate.net |

| Sulfonamide Oxygen(s) | Monodentate | Harder metal ions (e.g., Fe(III)) |

| Sulfonamide N and O | Bidentate Chelate | Pd(II), Pt(II) |

| Cyano Nitrogen | Monodentate | Fe(II), Ru(II), Ni(0) wikipedia.org |

| Furan Oxygen | Monodentate | Lewis acidic metals (e.g., Ti(IV)) |

Investigation in Homogeneous Catalytic Processes

Ligands derived from furan and sulfonamide structures have been explored in various catalytic systems. Given the potential of this compound to coordinate with transition metals, it is a logical candidate for investigation in homogeneous catalysis. A metal complex incorporating this ligand could potentially catalyze reactions such as cross-coupling, hydrogenation, or oxidation. mdpi.com For example, palladium complexes are widely used in C-C bond formation reactions; a palladium complex with this compound as a ligand could offer unique steric and electronic properties, influencing the catalyst's activity and selectivity. The furan ring itself can be a substrate in catalytic upgrading processes, and a ligand based on this structure might have unique interactions in such systems. frontiersin.orgacs.org

Potential in Molecular Recognition and Sensor Chemistry (Hypothetical application)

The design of chemosensors for detecting specific ions or molecules is a significant area of analytical chemistry. Sulfonamides are a well-established functional group in the design of optical chemosensors due to their ability to engage in hydrogen bonding and undergo deprotonation or complexation in the presence of specific analytes. bohrium.comresearchgate.net

The sulfonamide group in this compound features an acidic N-H proton. In the presence of a basic anion like fluoride (B91410) (F⁻) or a metal cation that can coordinate to the sulfonamide nitrogen, a change in the molecule's electronic structure can occur. researchgate.netug.edu.gh This perturbation, transmitted through the conjugated furan system, could lead to a detectable change in its absorbance (colorimetric sensing) or fluorescence (fluorometric sensing). bohrium.com For example, binding a metal ion could quench fluorescence, while interaction with a basic anion might cause a color change visible to the naked eye. The selectivity of the sensor could be tuned by modifying the structure to create a specific binding pocket for the target analyte. Such sensors have been developed from other sulfonamide derivatives for detecting environmentally and biologically important species like Cu²⁺, Zn²⁺, and Hg²⁺. researchgate.netug.edu.gh

Hypothetical Sensor Response to Various Analytes

| Analyte | Proposed Interaction Mechanism | Expected Signal Change | Potential Application Area |

| Cu²⁺ ions | Chelation involving the sulfonamide and furan oxygen. ug.edu.gh | Fluorescence quenching or color change. | Environmental water testing |

| F⁻ ions | Hydrogen bonding followed by deprotonation of the sulfonamide. researchgate.net | Visible color change (e.g., colorless to yellow). | Detection in organic media |

| Basic Amines | Acid-base interaction with the sulfonamide N-H proton. | Change in UV-Vis absorption spectrum. | Industrial process monitoring |

| Hg²⁺ ions | Strong coordination with the sulfur and nitrogen atoms. researchgate.net | "Turn-off" fluorescence response. | Contaminant detection in soil |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 5-Cyanofuran-2-sulfonamide Chemistry

Academic literature focusing specifically on the synthesis, properties, and reactivity of this compound is notably limited. The compound is structurally related to its precursor, 5-Cyanofuran-2-sulfonic acid, which is cataloged in chemical databases nih.gov. Research into the broader class of furan-sulfonamides has provided some context for the potential chemical behavior of this specific molecule.

Over three decades ago, research into the isosteric benzofuran-2-sulfonamides identified them as potential carbonic anhydrase inhibitors for use as topical ocular hypotensive agents nih.gov. However, this line of inquiry was constrained by the discovery that these compounds had a propensity to cause ocular and dermal sensitization, which was correlated with their reaction rate with glutathione (B108866) nih.gov. While these findings pertain to the benzofuran (B130515) scaffold, they represent a significant academic investigation into a closely related structural class and highlight potential challenges that might be relevant to other furan-based sulfonamides. The introduction of a cyano group at the 5-position of the furan (B31954) ring, as in this compound, would significantly alter the electronic properties of the molecule compared to the studied benzofuran analogues, a factor that would influence its reactivity and potential applications.

Emerging Research Trends in Furan-Sulfonamide Chemistry

The chemistry of sulfonamides, including those containing a furan moiety, continues to be an active area of research, largely driven by their versatile applications. The sulfonamide group is a key pharmacophore, and combining it with various heterocyclic rings, such as furan, is a common strategy in the design of new chemical entities mdpi.comresearchgate.net.

Emerging trends focus on several key areas. Firstly, there is a continuous effort to develop novel and more efficient synthetic methods for sulfonamide preparation. These include metal-catalyzed cross-coupling reactions and transition-metal-free approaches that offer milder conditions and broader substrate scopes ekb.egijarsct.co.infrontiersrj.com. Secondly, the exploration of furan-sulfonamides and their analogues as inhibitors for a variety of biological targets remains a prominent theme. For instance, novel benzofuran-based sulfonamides have been synthesized and evaluated as selective inhibitors of carbonic anhydrase isoforms IX and XII researchgate.net. The structural diversity of the furan ring allows for fine-tuning of steric and electronic properties to achieve selectivity for specific enzyme isoforms nih.gov.

| Research Trend | Description | Key Focus Areas |

| Novel Synthetic Methods | Development of efficient, high-yield protocols for sulfonamide synthesis. | Metal-catalyzed reactions, transition-metal-free synthesis, one-pot procedures. |

| Biological Target Selectivity | Design of furan-sulfonamides to selectively inhibit specific enzymes. | Carbonic anhydrase isoforms, kinases, proteases. |

| Structural Diversification | Combination of the furan-sulfonamide scaffold with other pharmacophores. | Introduction of fluorine, linking to other heterocyclic systems. |

| Mechanism of Action Studies | Elucidation of how furan-sulfonamides interact with their biological targets. | X-ray crystallography, molecular docking studies. |

Prospective Avenues for Novel Synthetic Methodologies and Chemical Transformations

Sulfonation: An appropriate starting material, such as a 2-alkyl-5-cyanofuran, would be treated with an electrophilic sulfonating agent like chlorosulfonic acid. This would install the sulfonic acid group at the 2-position of the furan ring.

Chlorination: The resulting 5-cyanofuran-2-sulfonic acid would then be converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Amination: The final step would involve the reaction of the 5-cyanofuran-2-sulfonyl chloride with an aminating agent, such as aqueous ammonia (B1221849), under Schotten-Baumann conditions to yield the target this compound googleapis.com.

Future synthetic explorations could leverage more modern methodologies. For instance, a one-pot reaction where a furan derivative reacts with an aldehyde and N-sulfinyl-p-toluenesulfonamide could be adapted to form furyl sulfonamides researchgate.net. Another innovative approach that could be explored is the cyanide-mediated in situ generation of a nucleophilic sulfinate ion from a vinyl sulfone precursor, which can then be converted to a sulfonamide organic-chemistry.org. Such methods could offer milder reaction conditions and improved efficiency.

Future Exploration of Diverse Non-Biological Applications

Beyond the well-explored biological and medicinal roles of sulfonamides, the unique electronic properties of this compound suggest potential for its use in various non-biological applications. The presence of the electron-withdrawing cyano group on the furan ring makes it a candidate for applications in materials science and agrochemicals.

In the field of agrochemicals, fluorinated sulfonamide derivatives have been successfully developed as herbicides and plant growth regulators researchgate.net. The furan-sulfonamide scaffold could be similarly explored, with the cyano group potentially modulating the compound's activity and environmental persistence.

In materials science, specialized sulfonamides are finding new uses. For example, perfluorobutane sulfonamido derivatives are emerging as a new class of surfactants used in the semiconductor industry nih.gov. The specific polarity and chemical stability of this compound could make it a candidate for investigation as a specialty surfactant, additive, or monomer for performance polymers. Furthermore, given that related compounds like 2-Furonitrile (B73164) serve as intermediates in fine chemical synthesis, this compound could function as a valuable and reactive building block for creating more complex chemical structures for a range of technological applications wikipedia.org.

| Potential Application Area | Rationale | Example of Related Compound Use |

| Agrochemicals | The sulfonamide moiety is present in some herbicides; the furan ring and cyano group could confer specific activity. | Fluorinated sulfonamides are used as herbicides and plant growth regulators researchgate.net. |

| Materials Science | Potential as a specialty surfactant or monomer due to its distinct polarity and reactive functional groups. | Perfluorobutane sulfonamido derivatives are used as surfactants in the semiconductor industry nih.gov. |

| Fine Chemical Synthesis | Can serve as a versatile intermediate for the synthesis of more complex molecules. | 2-Furonitrile is a known intermediate in pharmaceutical and chemical synthesis wikipedia.org. |

Q & A

Q. Q1. What are the standard synthetic routes for 5-Cyanofuran-2-sulfonamide, and what experimental parameters influence yield optimization?

Answer:

- Synthetic Pathways : Common routes include nucleophilic substitution of 5-chlorofuran-2-sulfonamide with cyanide sources (e.g., KCN/NaCN) under controlled pH (6–8) and temperature (60–80°C). Alternative methods involve sulfonylation of 5-cyanofuran-2-amine using sulfonyl chlorides in anhydrous DCM .

- Optimization : Monitor reaction progress via TLC/HPLC. Key parameters: stoichiometry of cyanide (1.2–1.5 eq.), inert atmosphere (N₂/Ar) to prevent hydrolysis, and purification via recrystallization (ethanol/water) .

Q. Q2. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify furan ring protons (δ 6.5–7.5 ppm) and sulfonamide protons (δ 2.5–3.5 ppm).

- Mass Spectrometry : ESI-MS for molecular ion peak (m/z ~172.2) and fragmentation patterns.

- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity. Validate with elemental analysis (C, H, N, S) .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to cyanide byproducts.

- Waste Disposal : Neutralize cyanide-containing waste with FeSO₄ before disposal .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:

- Methodological Approach :

- Validate computational models (e.g., DFT calculations) against experimental kinetics (e.g., Arrhenius plots for reaction rates).

- Cross-check solvent effects (PCM models) with empirical solvatochromic parameters.

- Reconcile discrepancies by adjusting basis sets (e.g., B3LYP/6-311++G**) or exploring alternative reaction mechanisms .

Q. Q5. What strategies optimize the selectivity of this compound in multi-step syntheses involving competing functional groups?

Answer:

Q. Q6. How can researchers design robust biological assays to evaluate this compound’s inhibitory activity against target enzymes?

Answer:

- Assay Design :

- Enzyme Kinetics : Use Michaelis-Menten plots with varying substrate concentrations (1–100 μM) and IC₅₀ determination.

- Controls : Include positive controls (e.g., known sulfonamide inhibitors) and negative controls (DMSO vehicle).

- Statistical Validation : Triplicate runs with ANOVA to assess significance (p < 0.05) .

Q. Q7. What advanced computational tools model the binding affinity of this compound to biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100-ns trajectories.

- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction. Validate with MM-PBSA/GBSA free-energy calculations .

Data Analysis and Interpretation

Q. Q8. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

Answer:

Q. Q9. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism.

- EC₅₀/LC₅₀ Determination : Bootstrap resampling for 95% confidence intervals.

- Outlier Detection : Grubbs’ test to exclude anomalous data points .

Literature and Validation

Q. Q10. How can researchers ensure reproducibility when citing synthetic protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.